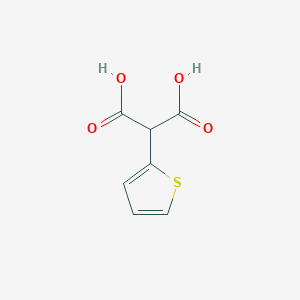

(Thiophen-2-yl)propanedioic acid

CAS No.: 50530-49-9

Cat. No.: VC14261550

Molecular Formula: C7H6O4S

Molecular Weight: 186.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50530-49-9 |

|---|---|

| Molecular Formula | C7H6O4S |

| Molecular Weight | 186.19 g/mol |

| IUPAC Name | 2-thiophen-2-ylpropanedioic acid |

| Standard InChI | InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-2-1-3-12-4/h1-3,5H,(H,8,9)(H,10,11) |

| Standard InChI Key | OIJPSMYQMUNKSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C(C(=O)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a propanedioic acid (malonic acid) scaffold substituted at the central carbon with a hydroxy group and a thiophen-2-yl group. This configuration creates a stereogenic center, imparting potential chirality to the molecule. The thiophene ring, a five-membered aromatic system with one sulfur atom, contributes π-electron density to the structure, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-2-(thiophen-2-yl)propanedioic acid |

| Molecular Formula | |

| Molecular Weight | 202.18 g/mol |

| InChI Key | YHDTWDOBVXRYMX-UHFFFAOYSA-N |

| SMILES | OC(=O)C(O)(C(=O)O)c1cccs1 |

| Melting Point | Not reported in available data |

The InChI descriptor (InChI=1S/C7H6O5S/c8-5(9)7(12,6(10)11)4-2-1-3-13-4/h1-3,12H,(H,8,9)(H,10,11)) confirms the connectivity of functional groups, while the SMILES string illustrates the spatial arrangement of atoms.

Electronic and Steric Effects

The thiophene ring’s electron-rich nature enhances the compound’s ability to participate in charge-transfer interactions and metal coordination. The carboxylic acid groups enable hydrogen bonding and salt formation, critical for solubility modulation in aqueous and organic solvents. Steric hindrance around the central carbon may limit reactivity in certain substitution or addition reactions .

Synthetic Routes and Preparation

Critical Reaction Parameters:

-

Catalyst: Piperidine or ammonium acetate.

-

Temperature: 80–100°C under reflux.

-

Solvent: Ethanol or aqueous ethanol mixtures.

Industrial Production Considerations

Large-scale synthesis would require optimization for yield and purity, potentially employing continuous-flow reactors to enhance heat and mass transfer. Post-synthesis purification via recrystallization or chromatography is essential to isolate the target compound from byproducts such as unreacted malonic acid or oligomeric species.

Reactivity and Functionalization

Acid-Base Behavior

The compound’s two carboxylic acid groups ( and ) permit stepwise deprotonation, forming mono- and di-anionic species in basic media. The hydroxy group () may further deprotonate under strongly alkaline conditions, enabling complexation with metal ions .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the α-positions (C-3 and C-5) due to sulfur’s electron-donating resonance effects. Common reactions include:

-

Nitration: Using to introduce nitro groups.

-

Halogenation: With or in acetic acid.

These modifications alter the compound’s electronic profile, potentially enhancing its utility in polymer chemistry or drug design .

Oxidation and Reduction

-

Oxidation: The thiophene sulfur can oxidize to sulfoxide () or sulfone () using or peracids, increasing polarity and hydrogen-bonding capacity.

-

Reduction: Catalytic hydrogenation () saturates the thiophene ring to tetrahydrothiophene, reducing aromaticity and altering solubility.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bifunctional nature makes it a candidate for prodrug synthesis. For example, esterification of the carboxylic acids could enhance membrane permeability, while the thiophene moiety might interact with biological targets via π-π stacking or hydrophobic interactions .

Materials Science

In polymer chemistry, the dicarboxylic acid groups enable copolymerization with diamines or diols, producing polyamides or polyesters with embedded thiophene units. Such materials may exhibit conductive or photoluminescent properties due to the aromatic system’s conjugation.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Thiophene Derivatives

| Compound | Structural Features | Key Differences |

|---|---|---|

| 2-Methyl-2-(thiophen-2-yl)malonic acid | Methyl group at α-position | Increased steric bulk; altered reactivity in esterification |

| Thiophene-2-carboxylic acid | Single carboxylic acid group | Lacks hydroxyl and second acid group; simpler reactivity |

| 3-(Thiophen-2-yl)propanoic acid | Propanoic acid chain | Flexible alkyl spacer; different conformational dynamics |

The hydroxyl and dual carboxylic acid groups in (thiophen-2-yl)propanedioic acid distinguish it from analogues, enabling multifunctional reactivity and broader application scope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume